2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-14-11-20(26-3)21(12-15(14)2)28(24,25)22-13-18(23)16-6-8-17(9-7-16)19-5-4-10-27-19/h4-12,18,22-23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHBHDYRNYIOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido, also known by its IUPAC name, exhibits notable biological activities that have garnered attention in pharmaceutical research. This article delves into its biological activity, exploring various aspects such as its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H19NO5S, with a molecular weight of approximately 393.47 g/mol. The structure includes a furan ring, which is known for its role in enhancing biological activity through various mechanisms.
Biological Activity Overview
Recent studies indicate that this compound possesses several biological activities, including:
- Antiviral Activity : Research has shown that compounds containing furan and phenyl groups can exhibit significant antiviral properties. For instance, derivatives similar to this compound have demonstrated efficacy against viral RNA polymerases, suggesting potential applications in treating viral infections such as Hepatitis C .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. In vitro studies have revealed moderate to significant antibacterial effects against various strains of bacteria and fungi .
- Anti-inflammatory Effects : The sulfonamide group in the compound is associated with anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments .
Antiviral Studies
A study published in Molecules highlighted the effectiveness of certain furan-containing compounds as antiviral agents. The IC50 values for these compounds were significantly lower than standard antiviral medications, indicating a strong potential for therapeutic use .
Antimicrobial Activity
In a comprehensive evaluation of antimicrobial properties, various derivatives of the compound were tested against both Gram-positive and Gram-negative bacteria. The findings illustrated that compounds with similar structural motifs exhibited notable inhibition zones in agar diffusion tests, suggesting their utility as antimicrobial agents .
| Compound | Target Microorganism | Activity (IC50) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 µM |
| Compound B | Escherichia coli | 15 µM |
| Compound C | Candida albicans | 10 µM |
Anti-inflammatory Mechanisms
Studies have indicated that the sulfonamide moiety can inhibit specific pathways involved in inflammation. For example, compounds structurally related to our target compound showed reduced levels of pro-inflammatory cytokines in cell culture models .
Case Studies
- Case Study on Antiviral Efficacy : A recent investigation evaluated the antiviral efficacy of a furan-based derivative against Hepatitis C virus (HCV). The results indicated an EC50 value significantly lower than that of ribavirin, highlighting the compound's potential as a lead candidate for further development .
- Case Study on Antibacterial Properties : Another study assessed the antibacterial activity of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential role in treating resistant bacterial infections .
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities attributed to its unique structural components, including:
- Antioxidant Activity : Compounds with furan and sulfonamide moieties often demonstrate significant antioxidant properties, which can mitigate oxidative stress-related diseases.
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess notable antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes.
- Antiviral Activity : Recent investigations suggest potential antiviral effects against viruses such as SARS-CoV-2, with certain derivatives inhibiting the main protease (Mpro) of the virus.
Case Studies
Several studies have evaluated the efficacy and applications of this compound:
- Tyrosinase Inhibition Study : A related furan derivative exhibited potent inhibition of tyrosinase with an IC50 value significantly lower than standard controls, indicating potential for skin-related applications.
- Antiviral Screening : Research on pyrazole derivatives demonstrated dose-dependent inhibition of viral replication in MT-4 cells, showcasing promising efficacy against HIV and other viruses.
- Antioxidant Evaluation : Studies have indicated that furan-containing compounds can effectively scavenge free radicals, suggesting their utility in formulations aimed at reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include sulfonamide derivatives with variations in aryl substituents or heterocyclic systems. Key comparisons are summarized below:
Key Observations :
Yield Comparison :
Computational and Spectroscopic Insights
DFT studies using the B3LYP functional (Becke, 1993) predict the target compound’s HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity . In contrast, Lee-Yang-Parr correlation functionals suggest enhanced stability for metabolites with extended conjugation, as seen in the TMIC compound .
Crystallography : SHELX software is widely used for resolving complex structures, particularly for sulfonamides, due to its robustness in handling twinned data and high-resolution refinements .
Metabolic and Stability Profiles
The furan ring in the target compound may undergo oxidative metabolism, similar to the TMIC metabolite, which features a furan-piperazine scaffold . However, the 2-methoxy and 4,5-dimethyl groups could reduce metabolic clearance by sterically blocking cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
